REACTION_CXSMILES
|
N[N:2]1[C:14]2[CH:13]=[N:12][CH:11]=[CH:10][C:9]=2[C:8]2[C:3]1=[CH:4][C:5](Cl)=[CH:6][CH:7]=2.[ClH:16].C(Cl)C1C=C[CH:21]=[N:20]C=1.[OH2:25].[OH-].[Na+].[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[Cl:16][C:6]1[CH:7]=[C:8]2[C:3](=[C:4]([NH:20][C:21](=[O:25])[C:30]3[CH:31]=[CH:32][CH:33]=[N:28][CH:29]=3)[CH:5]=1)[NH:2][C:14]1[CH:13]=[N:12][CH:11]=[CH:10][C:9]2=1 |f:1.2,4.5|
|
Name
|
9-amino-7-chloro-β-carboline
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
NN1C2=CC(=CC=C2C=2C=CN=CC12)Cl
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
before diluting
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h at RT
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
to stand for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(C1=CN=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |